molecular formula C21H17BrClN3 B11689252 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

Cat. No.: B11689252
M. Wt: 426.7 g/mol
InChI Key: AIOIBBGQBHXENE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex organic compound characterized by its unique triazacyclopenta[cd]azulene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common approach is the Ullmann reaction, which involves the coupling of 4-bromophenyl and 2-chlorophenyl groups under specific conditions. The reaction conditions often include the use of a copper catalyst and a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the Ullmann reaction or similar coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and chlorophenyl positions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.

Scientific Research Applications

4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is unique due to its triazacyclopenta[cd]azulene core, which imparts specific electronic and steric properties that are not present in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H17BrClN3

Molecular Weight

426.7 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(2-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene

InChI

InChI=1S/C21H17BrClN3/c22-15-10-8-14(9-11-15)18-13-26-21-16(18)5-3-4-12-25(21)20(24-26)17-6-1-2-7-19(17)23/h1-2,6-11,13H,3-5,12H2

InChI Key

AIOIBBGQBHXENE-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br

Origin of Product

United States

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